molecular formula C10H14N2O4S B175017 1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 134111-35-6

1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione

Katalognummer: B175017
CAS-Nummer: 134111-35-6
Molekulargewicht: 258.3 g/mol
InChI-Schlüssel: IVUDHNYLTWOARV-RNJXMRFFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione is a synthetic nucleoside analog characterized by a thiolane (tetrahydrothiophene) ring in place of the canonical oxolane (tetrahydrofuran) found in natural thymidine derivatives. Its structure includes:

  • A pyrimidine-2,4-dione base (thymine) with a methyl group at position 3.
  • A thiolane sugar moiety with stereochemical configuration (2S,4S,5R), a hydroxymethyl group at C5, and a hydroxyl group at C4.

Eigenschaften

IUPAC Name

1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUDHNYLTWOARV-RNJXMRFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(S2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](S2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134111-35-6
Record name 4'-Thiothymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134111356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biologische Aktivität

1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C8H10N2O4S\text{C}_8\text{H}_{10}\text{N}_2\text{O}_4\text{S}

This structure features a pyrimidine ring and a thiolane moiety, which are critical for its biological interactions.

Antidiabetic Activity

Research has indicated that derivatives of pyrimidine compounds exhibit antidiabetic properties. For instance, certain thiazolidine derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes management. A study reported that compounds with structural similarities to our compound exhibited IC50 values ranging from 0.41 to 4.68 μM against PTP1B, suggesting that modifications in the thiolane structure may enhance antidiabetic activity .

Anticancer Activity

The anticancer potential of similar compounds has also been explored. A series of nucleoside analogs were evaluated for cytotoxicity against various human cancer cell lines. Compounds structurally related to our target showed significant cytotoxic effects, indicating that the incorporation of thiolane and pyrimidine rings may contribute to enhanced anticancer properties .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
  • Modulation of Cell Signaling : By affecting signaling pathways related to insulin sensitivity and cell proliferation.
  • Induction of Apoptosis : Certain derivatives have been noted to induce apoptosis in cancer cells through various pathways.

Study on Antidiabetic Properties

In a recent study focusing on the antidiabetic effects of related compounds, it was found that treatment with specific thiazolidine derivatives led to improved insulin sensitivity in HepG2 cells and reduced fasting blood glucose levels in diabetic mice models . This suggests a promising avenue for further exploration of our target compound's potential in diabetes therapy.

Study on Anticancer Effects

Another study evaluated the cytotoxicity of pyrimidine derivatives against human cancer cell lines. The results indicated that specific structural features significantly enhance anticancer activity. These findings support the hypothesis that our compound may possess similar properties and warrant further investigation .

Data Table: Biological Activities Summary

Activity TypeRelated CompoundsIC50 Values (μM)Observations
AntidiabeticThiazolidine Derivatives0.41 - 4.68Inhibition of PTP1B; improved glucose tolerance
AnticancerNucleoside AnaloguesVariesSignificant cytotoxicity against cancer lines

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of 1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multi-step organic reactions. The compound is derived from pyrimidine and thiolane precursors, which undergo various modifications to introduce hydroxymethyl and methyl groups. The synthetic routes may include:

  • Starting Materials : Pyrimidine derivatives and thiolane-based compounds.
  • Reagents : Common reagents include acids, bases, and coupling agents that facilitate the formation of the desired functional groups.
  • Conditions : Reactions are often carried out under controlled temperatures and atmospheres to enhance yield and purity.

Recent studies have highlighted the biological significance of this compound:

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds exhibit varying degrees of antimicrobial activity. The presence of the thiolane moiety enhances the compound's ability to inhibit bacterial growth. For instance, studies have shown that related pyrimidine derivatives can effectively combat both Gram-positive and Gram-negative bacteria through mechanisms involving disruption of cell wall synthesis and inhibition of protein synthesis .

Antitumor Activity

The compound has been investigated for its potential antitumor effects. Certain derivatives have demonstrated cytotoxicity against various cancer cell lines, suggesting that modifications to the pyrimidine structure can enhance its efficacy as an anticancer agent. The mechanism of action may involve interference with DNA replication or induction of apoptosis in malignant cells .

Drug Development

The unique structure of this compound positions it as a promising candidate for drug development:

  • Antiviral Agents : Its structural similarity to nucleoside analogs suggests potential use in antiviral therapies.
  • Antifungal Treatments : The compound's efficacy against fungi opens avenues for developing antifungal medications.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated a series of pyrimidine derivatives including this compound against clinical strains of bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects compared to standard antibiotics like ceftriaxone .

Case Study 2: Antitumor Activity Assessment

In vitro assays conducted on cancer cell lines revealed that modifications to the pyrimidine core significantly enhanced cytotoxicity. The study concluded that further exploration into structure-activity relationships could lead to the development of potent anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntitumorCytotoxic effects on cancer cell lines
Potential Drug UseCandidates for antiviral and antifungal treatments

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural Modifications in Analogous Compounds

The following table summarizes critical structural differences and pharmacological implications:

Compound Name Key Structural Features Modifications vs. Target Compound Known Biological Activity/Properties References
Telbivudine 1-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione Oxolane ring; stereochemistry (2R,4R,5S) HBV DNA polymerase inhibitor (β-L enantiomer)
Clevudine 1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione Oxolane ring; 3-fluoro substitution Anti-HBV activity; prolonged intracellular half-life
5'-O-Methyl-D-thymidine 1-[(2R,4S,5R)-4-hydroxy-5-(methoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione Methoxymethyl group at C5 Studied for antiviral properties (HSV, CMV)
Epervudine 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-isopropylpyrimidine-2,4-dione 5-isopropyl substitution on thymine Antiviral research (structural analog)
3'-Azido-3'-deoxy-5-methyluridine 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione Azido group at C3; altered sugar conformation Antiviral prodrug (e.g., AZT derivatives)
Chlorinated Analog 1-[(2S,3R,4S,5S)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione Chlorine at C3; oxolane ring Investigated for modified polymerase interactions

Electronic and Conformational Differences

Thiolane vs. Oxolane Ring

The thiolane ring in the target compound introduces:

  • Larger atomic radius : Sulfur’s size may induce steric effects, affecting binding pocket compatibility.
  • Conformational flexibility : Thiolane rings exhibit different puckering modes compared to oxolane, influencing overall molecular geometry .
Stereochemical Variations

The (2S,4S,5R) configuration distinguishes the target compound from Telbivudine (2R,4R,5S). Stereochemistry critically impacts enzymatic phosphorylation and triphosphate incorporation into viral DNA .

Pharmacological Implications

  • Telbivudine : As a β-L enantiomer, it resists deamination and achieves higher intracellular triphosphate levels, enhancing HBV suppression .
  • Clevudine : The 3-fluoro group enhances metabolic stability, prolonging antiviral activity .
  • 5'-O-Methyl-D-thymidine : Methoxymethylation may reduce polarity, improving blood-brain barrier penetration for CNS-targeted antivirals .
  • Thiolane-Based Target Compound : The sulfur atom could modulate solubility and resistance to phosphorylases, though empirical data are needed.

Spectral and Computational Insights

DFT/TDDFT studies on Telbivudine and Clevudine reveal that electronic transitions (e.g., π→π*) in the pyrimidine ring are sensitive to substituents. The thiolane ring’s electron-rich nature may red-shift UV-Vis absorption compared to oxolane analogs .

Vorbereitungsmethoden

Epoxide-to-Thiirane Ring Expansion

A pivotal step in constructing the thiolan ring involves sulfur insertion via epoxide intermediates. Liotta and co-workers demonstrated this using 2- C-methyl-ribonolactone (9 ) as a starting material (Scheme 1). Epoxidation of 9 yielded intermediate 10 , which underwent thiourea-mediated sulfur insertion to form thiirane 11 in 51% yield. Acidic hydrolysis of 11 facilitated ring expansion to 4-thiolactone 12 , a precursor for thiolan formation. Critical to this method is minimizing competing 6-membered thiolactone (14 ) formation through optimized reaction conditions.

Thioacetal-Mediated Stereochemical Control

Wishka et al. developed a scalable route leveraging dithioacetal intermediates for stereoinversion (Scheme 2). Starting from 2-deoxyribose (15 ), dithioacetal 16 was synthesized in 70% yield. Mitsunobu conditions enabled C4 stereoinversion to 17 , followed by mesylation and iodide-mediated cyclization to thioglycoside 22 . This approach achieved 36% yield over eight steps, emphasizing the role of dithioacetals in locking open-chain configurations for precise sulfur incorporation.

Glycosylation Methods for Base-Sugar Coupling

SnCl₄-Mediated Lewis Acid Catalysis

A cornerstone method for coupling thiolan sugars with nucleobases employs SnCl₄ as a Lewis acid. As demonstrated for 4'-thiothymidine synthesis, 5- O-acetyl-3- O-tert-butyldimethylsilyl-2-deoxy-4-thio-D-erythro-pentofuranoside was reacted with 2,4-bis(trimethylsilyl)thymine under SnCl₄ catalysis. This method achieved efficient glycosidic bond formation, with subsequent deprotection yielding the target compound. X-ray crystallography confirmed regio- and stereochemical fidelity.

Phosphoramidite-Based Oligonucleotide Synthesis

For site-specific incorporation, phosphoramidite chemistry was adapted (Scheme 3). The thiolan sugar was functionalized as a phosphoramidite by reacting with 2-cyanoethyl N,N-diisopropylphosphoramidochloridite in acetonitrile. Coupling with thymine under Stille cross-coupling conditions ([11C]methyl iodide, DMF, 130°C) provided radiolabeled analogs in 30% yield. This method is critical for producing probes for PET imaging.

Protecting Group Strategies

Sequential Hydroxyl Protection

Synthesis of the thiolan sugar necessitates orthogonal protection of hydroxyl groups. In the SnCl₄-mediated route, 5- O-acetyl and 3- O-TBDMS groups were employed to prevent undesired side reactions. Similarly, Wishka et al. used benzoyl and tert-butyldimethylsilyl (TBS) protections to enable selective functionalization during thioglycoside synthesis.

Global Deprotection Protocols

Final deprotection often involves sequential treatment with ammonium hydroxide/methylamine (AMA) to remove cyanoethyl and nucleobase protections. For acid-labile groups, tetrabutylammonium fluoride (TBAF) provided efficient desilylation.

Stereochemical Control and Optimization

Mitsunobu Reaction for C4 Inversion

The Mitsunobu reaction proved indispensable for correcting stereochemistry at C4. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, intermediate 17 was generated with inverted configuration, ensuring retention of the d- ribo configuration in the final product.

Chromatographic Resolution of Anomers

Thioglycoside formation often yields anomeric mixtures. Silica gel chromatography with hexanes-EtOAc-triethylamine (50:50:2) enabled separation of α/β anomers, achieving >95% diastereomeric excess for the desired β-anomer.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
SnCl₄-mediated couplingEpoxide opening, SnCl₄ glycosylation45High regioselectivityRequires toxic SnCl₄
Phosphoramidite approachPhosphoramidite synthesis, Stille coupling30Enables radiolabelingLow yield for large-scale synthesis
Thioacetal routeDithioacetal formation, Mitsunobu inversion36Scalable to kilogram quantitiesMulti-step, costly reagents

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.